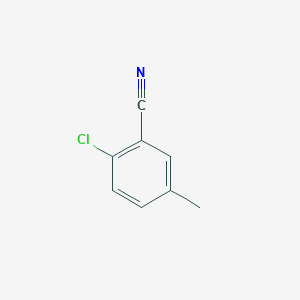

2-Chloro-5-methylbenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c1-6-2-3-8(9)7(4-6)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTIPZBJOLLKLTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20502470 | |

| Record name | 2-Chloro-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4387-32-0 | |

| Record name | 2-Chloro-5-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4387-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-5-methylbenzonitrile physical and chemical properties

An In-depth Technical Guide to 2-Chloro-5-methylbenzonitrile: Properties, Synthesis, and Applications

Abstract

This compound is a substituted aromatic nitrile, a class of organic compounds that serve as pivotal intermediates in the synthesis of complex molecules. With its distinct arrangement of chloro, methyl, and nitrile functional groups, this compound presents a versatile scaffold for chemical modification, making it a valuable building block in medicinal chemistry, agrochemical research, and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties, spectroscopic profile, a representative synthetic protocol, and the known and potential applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Molecular Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise identity through standardized nomenclature and structural representation.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 4387-32-0 | PubChem[1] |

| Molecular Formula | C₈H₆ClN | PubChem[1] |

| Molecular Weight | 151.59 g/mol | PubChem[1] |

| Canonical SMILES | CC1=CC(=C(C=C1)Cl)C#N | PubChem[1] |

| InChI Key | ZTIPZBJOLLKLTB-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Properties

The physical properties of a compound are critical for determining its handling, storage, and application in experimental settings.

Table 2: Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Appearance | Solid (typically white to off-white) | Generic supplier data |

| Purity | ≥95% | Cenmed Enterprises[2] |

| Boiling Point | 113 °C at 7 torr | Matrix Scientific[3] |

| XLogP3 | 2.6 | PubChem[1] |

| Polar Surface Area | 23.8 Ų | PubChem[1] |

Spectroscopic Profile

The elucidation of a molecule's structure is confirmed through spectroscopic analysis. The expected spectral data for this compound are as follows:

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a singlet for the methyl (–CH₃) protons around δ 2.3-2.5 ppm. The aromatic region should display three protons. A doublet for the proton at C6 (ortho to the nitrile), a doublet for the proton at C4 (ortho to the methyl group), and a doublet of doublets for the proton at C3 are anticipated, with chemical shifts influenced by the electron-withdrawing effects of the nitrile and chloro groups.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum should exhibit 8 distinct signals corresponding to each carbon atom. The nitrile carbon (–C≡N) is expected in the δ 115-120 ppm region. The carbon of the methyl group will appear upfield (around δ 20-25 ppm), while the six aromatic carbons will resonate in the δ 120-145 ppm range.

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A sharp and strong absorption band is expected in the range of 2220-2260 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration.[4] Additional significant peaks include C-H stretching from the aromatic ring and the methyl group (around 2850-3100 cm⁻¹) and the C-Cl stretch in the fingerprint region (typically 600-800 cm⁻¹).

-

Mass Spectrometry (MS) : In electron impact mass spectrometry, the molecular ion peak (M⁺) would appear at m/z 151. A characteristic isotopic peak (M+2) at m/z 153, with an intensity approximately one-third of the M⁺ peak, is expected due to the natural abundance of the ³⁷Cl isotope.[4]

Chemical Reactivity and Synthesis

The synthetic utility of this compound stems from the reactivity of its functional groups.

-

Nitrile Group : This group is a versatile synthetic handle. It can be hydrolyzed under acidic or basic conditions to form a primary amide (2-chloro-5-methylbenzamide) or further to a carboxylic acid (2-chloro-5-methylbenzoic acid). It can also be reduced to a primary amine (2-chloro-5-methylbenzylamine), providing a route to a different class of derivatives.

-

Aromatic Ring : The benzene ring can undergo further electrophilic aromatic substitution. The directing effects of the chloro (ortho-, para-directing) and methyl (ortho-, para-directing) groups will influence the position of new substituents.

-

Chloro Group : The chlorine atom can be a site for nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or an activated ring. More commonly, it serves as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of carbon-carbon or carbon-heteroatom bonds.

Representative Synthetic Protocol

A robust and common method for the synthesis of aryl chlorides is the Sandmeyer reaction. The following protocol outlines a plausible pathway starting from the commercially available 2-Amino-5-methylbenzonitrile.

Step-by-Step Methodology:

-

Reaction Setup : To a flask maintained at 0-5 °C in an ice-water bath, add 2-Amino-5-methylbenzonitrile and a solution of hydrochloric acid.

-

Diazotization : While stirring vigorously, slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂). The temperature must be strictly controlled below 5 °C to prevent the decomposition of the diazonium salt. Monitor for the completion of the reaction (e.g., using starch-iodide paper to test for excess nitrous acid).

-

Sandmeyer Reaction : In a separate flask, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid. Slowly add the cold diazonium salt solution to the CuCl solution. Effervescence (release of N₂ gas) should be observed.

-

Reaction Completion : After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.

-

Workup and Extraction : Quench the reaction by pouring it into water. Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers.

-

Purification : Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel to yield pure this compound.

Applications in Research and Drug Development

Halogenated organic molecules are of immense interest in drug discovery, as the inclusion of atoms like chlorine can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity.[5]

This compound is a valuable building block for several reasons:

-

Scaffold for Derivatization : It provides a pre-functionalized aromatic ring that allows for systematic chemical modifications at three distinct positions.

-

Intermediate for Active Pharmaceutical Ingredients (APIs) : Substituted benzonitriles are precursors to a wide range of pharmaceuticals. For example, related structures like 2-chloro-5-nitrobenzonitrile are used as substrates in research on enzymes like glutathione S-transferase (GST), which is involved in drug metabolism and detoxification.

-

Agrochemical Synthesis : The trifluoromethyl analogue, 2-chloro-5-(trifluoromethyl)benzonitrile, is a key intermediate in the synthesis of modern herbicides, insecticides, and fungicides, highlighting the importance of this substitution pattern in creating biologically active molecules.[6]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound.

-

Hazard Classification : The compound is generally classified as harmful and an irritant.[3]

-

Handling : Use in a well-ventilated chemical fume hood. Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

-

Toxicology : While aromatic nitriles, unlike their aliphatic counterparts, do not typically liberate cyanide in the body, they can still be toxic if swallowed, inhaled, or absorbed through the skin.[8] Standard safe handling practices should be rigorously followed.

References

- 1. This compound | C8H6ClN | CID 12557200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cenmed.com [cenmed.com]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to 2-Chloro-5-methylbenzonitrile: Molecular Structure, Properties, and Synthetic Considerations

Executive Summary: This document provides a detailed technical overview of 2-Chloro-5-methylbenzonitrile, a substituted aromatic nitrile of significant interest to the chemical and pharmaceutical sciences. As a functionalized building block, it offers multiple reaction sites for molecular elaboration, making it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This guide covers its fundamental molecular and physicochemical properties, provides an in-depth analysis of its structure, outlines a representative synthetic workflow with detailed experimental considerations, and discusses its applications and safety protocols. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.

Introduction: The Strategic Value of Substituted Benzonitriles

The benzonitrile scaffold is a cornerstone in medicinal chemistry and materials science. The nitrile group is a versatile functional handle, capable of being transformed into amines, amides, carboxylic acids, and various heterocyclic systems. Furthermore, its electronic properties and ability to act as a hydrogen bond acceptor often contribute favorably to molecular interactions with biological targets.

The strategic placement of substituents on the benzene ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. Halogens, such as chlorine, are frequently incorporated into drug candidates to modulate lipophilicity, metabolic stability, and binding affinity.[1] The methyl group, a small lipophilic substituent, can influence binding selectivity and block metabolic oxidation at its point of attachment. This compound combines these features, presenting a unique substitution pattern that is valuable for synthetic diversification. This guide serves as a comprehensive resource, consolidating the core scientific information required to effectively utilize this compound in a research and development setting.

Molecular Identity and Physicochemical Properties

Correctly identifying a chemical entity is the foundation of sound scientific work. This compound is a distinct isomer and should not be confused with its positional isomers, such as 5-chloro-2-methylbenzonitrile.[2]

-

IUPAC Name: this compound[3]

-

Canonical SMILES: CC1=CC(=C(C=C1)Cl)C#N[3]

-

InChI: InChI=1S/C8H6ClN/c1-6-2-3-8(9)7(4-6)5-10/h2-4H,1H3[3]

The key physicochemical properties of this compound are summarized in the table below. This data is critical for planning reactions, purification procedures, and for ensuring safe handling and storage.

| Property | Value | Source(s) |

| Molecular Weight | 151.59 g/mol | [3] |

| Boiling Point | 113 °C @ 7 torr | [5] |

| Hazard Classification | Harmful, Irritant | [5] |

| Appearance | Solid (inferred from related compounds) |

Molecular Structure Analysis

The molecular architecture of this compound dictates its chemical reactivity and physical properties. The molecule consists of a central benzene ring with three substituents: a nitrile group (-C≡N), a chlorine atom (-Cl), and a methyl group (-CH₃).

-

Substitution Pattern: The substituents are arranged in a 1,2,5-pattern. Taking the nitrile group as position 1, the chlorine atom is at the ortho position (C2), and the methyl group is at the meta position (C5).

-

Electronic Effects: The molecule's reactivity is governed by a combination of inductive and resonance effects from its substituents.

-

The nitrile group is strongly electron-withdrawing through both induction and resonance, deactivating the ring towards electrophilic substitution.

-

The chlorine atom is electron-withdrawing via induction but weakly electron-donating through resonance. Its net effect is deactivating.

-

The methyl group is weakly electron-donating through induction and hyperconjugation.

-

-

Reactivity Implications: The combined electronic effects make the aromatic ring electron-deficient. The chlorine atom at C2 is susceptible to nucleophilic aromatic substitution, while the nitrile and methyl groups offer distinct sites for functional group transformation.

Caption: 2D structure of this compound.

Representative Synthetic Protocol: A Multi-Step Approach

While various synthetic routes can be envisioned, a robust and logical pathway to this compound often involves the modification of a readily available starting material. The Sandmeyer reaction is a classic and highly reliable method for introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate. This section outlines a validated, multi-step synthesis starting from 4-methylaniline (p-toluidine).

Causality in Experimental Design: The chosen pathway begins with a commercially available precursor and proceeds through well-understood, high-yielding transformations. Each step is designed to set up the subsequent reaction. For instance, the initial chlorination of an aniline derivative requires careful control of regioselectivity, and the subsequent diazotization must be performed at low temperatures to prevent the premature decomposition of the unstable diazonium salt.

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Methodology

Step 1: Synthesis of 2-Chloro-5-methylaniline

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 1.0 equivalent of 4-methylaniline in a suitable solvent such as acetonitrile.

-

Chlorination: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of 1.05 equivalents of a chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂, or N-chlorosuccinimide, NCS) in the same solvent via the dropping funnel.

-

Experimental Rationale: Direct chlorination of anilines can be aggressive and lead to multiple products. Using a milder agent and controlled temperature enhances selectivity for the desired mono-chlorinated product, primarily at the position ortho to the activating amino group.

-

-

Workup and Purification: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by pouring it into a cold, aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or crystallization to yield pure 2-chloro-5-methylaniline.

Step 2: Diazotization of 2-Chloro-5-methylaniline

-

Reaction Setup: Prepare a solution of concentrated hydrochloric acid in water in a beaker. Add the purified 2-chloro-5-methylaniline from Step 1 and stir to form the hydrochloride salt. Cool the mixture to 0-5 °C using an ice-salt bath.

-

Nitrite Addition: Slowly add a pre-cooled aqueous solution of 1.1 equivalents of sodium nitrite (NaNO₂) dropwise. The temperature must be strictly maintained below 5 °C.

-

Causality: The diazonium salt formed is highly unstable and can explosively decompose at higher temperatures. The excess acid ensures the complete formation of nitrous acid (HNO₂) from NaNO₂.

-

-

Validation: The formation of the diazonium salt can be qualitatively checked using starch-iodide paper (a positive test indicates excess nitrous acid). The resulting solution containing the in situ diazonium salt is used immediately in the next step.

Step 3: Sandmeyer Reaction to form this compound

-

Catalyst Preparation: In a separate reaction flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water. Cool this solution to 5-10 °C.

-

Safety Note: Cyanide salts are extremely toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

-

Nitrile Addition: Slowly add the cold diazonium salt solution from Step 2 to the cyanide solution. Vigorous nitrogen gas evolution will be observed.

-

Mechanistic Insight: The Cu(I) catalyst facilitates the displacement of the diazonium group (-N₂⁺) with the cyanide nucleophile (-CN), releasing stable dinitrogen gas and forming the desired benzonitrile.

-

-

Workup and Purification: After the addition is complete, allow the reaction to warm to room temperature or slightly heat to ensure completion. Extract the product with an organic solvent like toluene or dichloromethane. Wash the organic phase, dry it, and remove the solvent. The final product, this compound, is purified by vacuum distillation or recrystallization.

Applications in Synthetic and Medicinal Chemistry

This compound is not typically an end-product but rather a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups, which allows for selective chemical modifications.

-

As a Precursor to APIs: The benzonitrile moiety is a key structural element in many pharmaceuticals. For example, the related compound 2-fluoro-5-formylbenzonitrile is a critical intermediate in the synthesis of the PARP inhibitor Olaparib, a drug used in cancer therapy.[7] The structural motifs present in this compound make it a plausible starting point for the synthesis of novel kinase inhibitors, channel modulators, or other targeted therapeutics.

-

Functional Group Transformations:

-

Nitrile Group: Can be hydrolyzed to a carboxylic acid (2-chloro-5-methylbenzoic acid) or an amide, or reduced to a primary amine (2-chloro-5-methylbenzylamine). Each of these products opens up new avenues for synthetic elaboration.

-

Chloro Group: Can be displaced via nucleophilic aromatic substitution (SₙAr) or serve as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of C-C, C-N, and C-O bonds.

-

Safety and Handling

As a substituted benzonitrile, this compound requires careful handling in a controlled laboratory environment.

-

Hazard Identification: The compound is classified as harmful and an irritant.[5] By analogy to similar compounds like 2-chlorobenzonitrile, it is expected to be harmful if swallowed or in contact with skin, and to cause serious eye irritation.[8][9]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[9][10]

-

Engineering Controls: All manipulations should be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This typically involves incineration by a licensed disposal company.[8]

Conclusion

This compound is a synthetically valuable building block characterized by its unique substitution pattern and versatile functional groups. Its well-defined molecular structure and predictable reactivity make it an important tool for researchers in organic synthesis and drug discovery. A thorough understanding of its properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for its safe and effective application in advancing chemical and pharmaceutical research.

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Chloro-2-methylbenzonitrile | C8H6ClN | CID 142743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C8H6ClN | CID 12557200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cenmed.com [cenmed.com]

- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 6. scbt.com [scbt.com]

- 7. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 2-Chloro-5-methylbenzonitrile

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound 2-Chloro-5-methylbenzonitrile. It covers its fundamental properties, synthesis, spectroscopic characterization, reactivity, and applications, providing field-proven insights and detailed methodologies.

Introduction and Overview

This compound, with the CAS Number 4387-32-0, is a substituted aromatic nitrile of significant interest in organic synthesis.[1][2] Its structure, featuring a benzene ring functionalized with a nitrile (-C≡N) group, a chlorine atom, and a methyl group, makes it a versatile intermediate. The specific arrangement of these groups—chloro at position 2 and methyl at position 5 relative to the nitrile—imparts a unique reactivity profile that is highly valuable in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[3][4]

The nitrile group can be transformed into various other functional groups such as amines, carboxylic acids, and amides, while the chloro and methyl groups on the aromatic ring can direct further substitution reactions or be modified themselves.[5][6] This versatility allows this compound to serve as a key building block for a wide array of target compounds.

Physicochemical and Computed Properties

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in synthesis and research. The key properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 4387-32-0 | Santa Cruz Biotechnology[2] |

| Molecular Formula | C₈H₆ClN | PubChem[1] |

| Molecular Weight | 151.59 g/mol | PubChem[1] |

| Appearance | Colorless solid or low melting solid | Thermo Fisher Scientific[7] |

| Boiling Point | 113°C at 7 torr | Matrix Scientific[8] |

| SMILES | CC1=CC(=C(C=C1)Cl)C#N | PubChem[1] |

| InChIKey | ZTIPZBJOLLKLTB-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Manufacturing

The synthesis of substituted benzonitriles like this compound can be achieved through various methods. A common and industrially scalable approach is the ammoxidation of the corresponding substituted toluene.

Ammoxidation of 2-Chloro-5-methyltoluene

This process involves the vapor-phase reaction of 2-chloro-5-methyltoluene with ammonia and an oxygen source (typically air) over a solid catalyst at elevated temperatures. Vanadium pentoxide (V₂O₅) supported on alumina (Al₂O₃) is an effective catalyst for this transformation.[9]

Causality Behind Experimental Choices:

-

Catalyst: The V₂O₅/Al₂O₃ catalyst is chosen for its high selectivity towards nitrile formation. The vanadium species provide the active sites for the oxidation of the methyl group and subsequent reaction with ammonia, while the alumina support offers high surface area and thermal stability.[9]

-

Temperature: The reaction is highly exothermic and requires careful temperature control. Temperatures are typically maintained in a specific range to maximize nitrile yield and minimize the formation of byproducts like carbon oxides.

-

Reactant Ratios: The molar ratios of toluene, ammonia, and oxygen are critical. An excess of ammonia is often used to suppress the formation of undesired oxidation products and favor the nitrile pathway.

Illustrative Synthesis Workflow

The diagram below outlines a typical workflow for the synthesis, purification, and analysis of this compound via the ammoxidation route.

Caption: General workflow for synthesis and purification.

Spectroscopic Characterization

Confirming the identity and purity of this compound is crucial. This is achieved through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.

-

Nitrile (C≡N) Stretch: A sharp, strong absorption band is expected in the region of 2220-2240 cm⁻¹. This is a highly characteristic peak for nitriles.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ indicate the presence of C-H bonds on the benzene ring.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ correspond to the C-H bonds of the methyl group.

-

C=C Aromatic Ring Stretch: Absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

-

C-Cl Stretch: A peak in the fingerprint region, typically around 600-800 cm⁻¹, can be attributed to the carbon-chlorine bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR:

-

Methyl Protons (-CH₃): A singlet integrating to 3 hydrogens, typically in the range of δ 2.3-2.5 ppm.

-

Aromatic Protons (Ar-H): The three protons on the aromatic ring will appear as multiplets or distinct signals in the δ 7.2-7.8 ppm region. Their specific splitting patterns and chemical shifts are determined by the electronic effects of the chloro and nitrile substituents.

¹³C NMR:

-

Nitrile Carbon (-C≡N): A signal around δ 115-120 ppm.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 20-25 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the δ 120-145 ppm range. The carbons directly attached to the chloro and nitrile groups will have their chemical shifts significantly influenced by these substituents.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z 151. An isotopic peak (M+2) at m/z 153 with about one-third the intensity of the M⁺ peak is characteristic of a compound containing one chlorine atom.[1]

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the reactivity of its functional groups.

Caption: Key reactions of this compound.

Reactions of the Nitrile Group

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 2-chloro-5-methylbenzoic acid or, with careful control, 2-chloro-5-methylbenzamide.[6] This transformation is fundamental for accessing carboxylic acid and amide derivatives, which are common motifs in pharmaceuticals.

-

Reduction: The nitrile can be reduced to a primary amine, (2-chloro-5-methylphenyl)methanamine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This provides a route to benzylamine derivatives.

Reactions of the Aromatic Ring

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom is activated towards nucleophilic substitution by the electron-withdrawing nitrile group. Strong nucleophiles can displace the chloride, allowing for the introduction of other functional groups like alkoxides, amines, or thiols. This reaction is a powerful tool for building molecular complexity.

Applications in Drug Development and Agrochemicals

Benzonitrile derivatives are crucial intermediates in the synthesis of a wide range of biologically active compounds.[10]

-

Pharmaceuticals: They are precursors for synthesizing neuroleptics, sedatives, and tranquilizers.[3] The structural motif is found in various kinase inhibitors used in oncology and antiviral agents.[10]

-

Agrochemicals: Halogenated and functionalized benzonitriles are key building blocks for modern herbicides, insecticides, and fungicides.[4] The presence of the chloro and methyl groups can enhance the biological activity and modify the physicochemical properties (like lipophilicity and metabolic stability) of the final active ingredient.[4]

Safety, Handling, and Storage

Hazard Profile: this compound is classified as harmful and an irritant.[8] It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[7]

Handling Precautions:

-

Use only in a well-ventilated area or under a chemical fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][11]

-

Wash hands and any exposed skin thoroughly after handling.[7][8]

Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][11]

-

Store locked up.[7]

Conclusion

This compound is a high-value chemical intermediate with a well-defined reactivity profile that makes it indispensable in the synthesis of complex organic molecules. Its utility in producing a diverse range of pharmaceuticals and agrochemicals underscores its importance in modern chemical industries. A comprehensive understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe application in research and development.

References

- 1. This compound | C8H6ClN | CID 12557200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 9. One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloro-5-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis and drug discovery, the safe handling of chemical intermediates is paramount. This guide provides an in-depth technical overview of the safety and handling precautions for 2-Chloro-5-methylbenzonitrile, a key building block in the development of various bioactive molecules. As Senior Application Scientists, our goal is to merge established safety protocols with practical, field-tested insights to ensure both personal safety and experimental integrity.

Understanding the Hazard Profile

This compound (CAS No: 4387-32-0) is a substituted benzonitrile that presents a combination of chemical hazards requiring careful management.[1][2][3] While specific toxicological data for this compound is not extensively published, the known risks associated with similar aromatic nitriles and chloro-substituted compounds provide a strong basis for a robust safety protocol. The primary hazards are categorized as "Harmful-Irritant".[2]

GHS Hazard Classification:

Based on data for closely related compounds, this compound should be handled as a substance with the following potential classifications:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.

-

Skin Irritation (Category 2): Causes skin irritation.

-

Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

It is crucial to understand that aromatic nitriles, unlike their aliphatic counterparts, do not typically liberate cyanide in the body. However, poisoning symptoms can be similar to those of hydrogen cyanide exposure, including headache, dizziness, nausea, and respiratory distress.[4]

Physicochemical Properties and Their Safety Implications

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. These properties dictate appropriate storage conditions, handling procedures, and emergency responses.

| Property | Value | Source |

| CAS Number | 4387-32-0 | [1][3] |

| Molecular Formula | C₈H₆ClN | [1][3] |

| Molecular Weight | 151.60 g/mol | [1][2] |

| Boiling Point | 113°C / 7 torr | [2] |

| Appearance | Solid | [4] |

| Solubility | Does not mix well with water. | [4] |

The solid nature of this compound at room temperature means that the primary exposure risk during handling is through the inhalation of dust or direct skin contact. Its poor water solubility has implications for decontamination and disposal procedures.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment. The causality behind these choices is to minimize all potential routes of exposure.

Engineering Controls: The First Line of Defense

All work with this compound should be conducted in a well-ventilated laboratory.

-

Fume Hood: All weighing, transferring, and reaction setups must be performed inside a certified chemical fume hood. This is critical to prevent the inhalation of any fine dust particles or potential vapors.

-

Ventilation: Ensure general laboratory ventilation is adequate to dilute and remove any fugitive emissions.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

-

Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes or dust generation.

-

Skin Protection:

-

Gloves: Wear nitrile or other chemically resistant gloves. It is crucial to inspect gloves for any signs of degradation or perforation before use.

-

Lab Coat: A standard laboratory coat should be worn and kept buttoned. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.

-

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to prevent accidental exposure and maintain the chemical's integrity.

Handling

-

Avoid Contact: All personal contact, including inhalation of dust and direct skin and eye contact, must be avoided.[4]

-

Grounding: For procedures that may generate static electricity, ensure all equipment is properly grounded.

-

Inert Atmosphere: For long-term storage or sensitive reactions, consider handling under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the laboratory.

Storage

-

Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.

-

Incompatibilities: Store away from incompatible materials. Nitriles can react violently with strong oxidizing acids. They are also incompatible with strong acids, bases, and reducing agents. The combination of bases and nitriles can produce hydrogen cyanide.[4]

Emergency Procedures: A Plan for Every Contingency

In the event of an accidental exposure or spill, a rapid and informed response is critical.

First Aid Measures

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5][6]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response

-

Small Spills:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the laboratory immediately and alert others.

-

Contact your institution's emergency response team.

-

Do not attempt to clean up a large spill without specialized training and equipment.

-

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Waste Containers: Use designated, clearly labeled, and sealed containers for all solid and liquid waste.

-

Disposal Regulations: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in the regular trash.

Conclusion: A Culture of Safety

The safe and effective use of this compound in a research and development setting is contingent upon a deeply ingrained culture of safety. This guide provides a foundational framework for its handling, but it is the responsibility of every scientist to critically assess the risks of their specific experimental procedures and to implement these safety measures diligently. By understanding the "why" behind each precaution, we can foster a safer and more productive research environment.

References

- 1. This compound | C8H6ClN | CID 12557200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. scbt.com [scbt.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. ehs.princeton.edu [ehs.princeton.edu]

- 6. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

The Solubility Profile of 2-Chloro-5-methylbenzonitrile in Organic Solvents: A Technical Guide for Researchers

Introduction: The Critical Role of Solubility in Chemical and Pharmaceutical Development

2-Chloro-5-methylbenzonitrile, a halogenated aromatic nitrile, serves as a key intermediate in the synthesis of a variety of chemical entities, including pharmaceuticals and agrochemicals. Its molecular structure, characterized by a chlorinated and methylated benzene ring attached to a nitrile group, imparts a degree of hydrophobicity, making its solubility in organic solvents a paramount consideration for its application in synthesis, purification, and formulation. An in-depth understanding of its solubility profile is not merely an academic exercise; it is a critical determinant of process efficiency, yield, and the overall economic viability of a chemical process.

This technical guide provides a comprehensive overview of the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers, chemists, and drug development professionals with the foundational knowledge, detailed experimental protocols, and theoretical modeling frameworks necessary to determine and predict its solubility in various organic solvents. By presenting robust methodologies and the underlying scientific principles, this document serves as a practical resource for laboratory and process development applications.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClN | --INVALID-LINK--[1] |

| Molecular Weight | 151.59 g/mol | --INVALID-LINK--[1] |

| Appearance | White to off-white crystalline solid (typical for similar compounds) | General knowledge |

| Boiling Point | 113°C at 7 torr | --INVALID-LINK--[2] |

Qualitative Solubility Insights

Based on the principle of "like dissolves like," the solubility of this compound is expected to be low in polar protic solvents like water and higher in a range of organic solvents. A structurally similar compound, 2-chloro-6-methylbenzonitrile, is known to be soluble in organic solvents such as ethanol, acetone, and dichloromethane, with limited solubility in water.[3] This suggests a similar trend for this compound, with its solubility being influenced by the polarity, hydrogen bonding capability, and dispersion forces of the solvent.

Experimental Determination of Solubility: Detailed Protocols

To empower researchers to generate precise solubility data, two robust and widely accepted experimental methods are detailed below: the Isothermal Saturation (Shake-Flask) Method and the Gravimetric Method.

Isothermal Saturation (Shake-Flask) Method

This method is considered the gold standard for determining equilibrium solubility. It involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Principle: An excess of the solid compound is equilibrated with the solvent at a specific temperature for a sufficient duration to reach a saturated solution. The concentration of the solute in the clear supernatant is then determined analytically.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in a constant temperature shaker bath. Agitate the vials at a controlled temperature (e.g., 25°C, 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for a sufficient time to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature, and immediately filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.

-

Quantification: Accurately dilute the filtered saturated solution with a suitable solvent and quantify the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Calculate the solubility in terms of molarity (mol/L) or mass/volume (g/L) from the quantified concentration and the dilution factor.

Causality Behind Experimental Choices:

-

Excess Solute: Ensures that the solution reaches true thermodynamic equilibrium saturation.

-

Constant Temperature: Solubility is highly temperature-dependent; maintaining a constant temperature is critical for reproducible results.

-

Filtration: Removes undissolved solid particles that would otherwise lead to an overestimation of solubility.

-

HPLC Quantification: Provides a sensitive and specific method for accurately measuring the concentration of the dissolved analyte.

Caption: Workflow for the Isothermal Saturation Method.

Gravimetric Method

Principle: A known mass of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Step-by-Step Methodology:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent at a constant temperature as described in the Isothermal Saturation Method (steps 1 and 2).

-

Sampling and Weighing: After allowing the excess solid to settle, carefully withdraw a known volume of the clear supernatant and transfer it to a pre-weighed, dry container (e.g., an evaporating dish). Record the total mass of the container and the saturated solution.

-

Solvent Evaporation: Place the container in a ventilated oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven at a lower temperature is preferable to minimize thermal degradation.

-

Drying and Weighing: Once the solvent has completely evaporated, transfer the container to a desiccator to cool to room temperature. Weigh the container with the dried solute. Repeat the drying and weighing cycles until a constant mass is achieved.

-

Calculation: The mass of the dissolved solute is the difference between the final constant mass and the initial mass of the empty container. The mass of the solvent is the difference between the total mass of the saturated solution and the mass of the dissolved solute. The solubility can then be expressed as grams of solute per 100 grams of solvent or other relevant units.

Self-Validating System:

-

Constant Mass: Achieving a constant mass after multiple drying cycles confirms the complete removal of the solvent.

-

Pre-weighed Container: Ensures accurate determination of the mass of the saturated solution and the dried solute.

Thermodynamic Modeling of Solubility

Once experimental solubility data is obtained, thermodynamic models can be employed to correlate the data and predict solubility in other conditions (e.g., different temperatures or solvent mixtures). These models are invaluable for process design and optimization.[4][5]

Core Concepts in Thermodynamic Modeling

The solubility of a solid in a liquid can be described by the following equation:

ln(x) = (ΔH_fus / R) * (1/T_m - 1/T) - ln(γ)

where:

-

x is the mole fraction solubility of the solute.

-

ΔH_fus is the molar enthalpy of fusion of the solute.

-

R is the ideal gas constant.

-

T_m is the melting point of the solute in Kelvin.

-

T is the absolute temperature in Kelvin.

-

γ is the activity coefficient of the solute in the solution.

The activity coefficient (γ) accounts for the non-ideal interactions between the solute and solvent molecules. Activity coefficient models like the Non-Random Two-Liquid (NRTL) and Universal Quasi-Chemical (UNIQUAC) models are widely used to describe these interactions.[4][6]

Non-Random Two-Liquid (NRTL) Model

The NRTL model is a semi-empirical model that describes the excess Gibbs free energy of a mixture by considering the non-random distribution of molecules due to intermolecular forces.[4] It uses binary interaction parameters that are regressed from experimental data.

Universal Quasi-Chemical (UNIQUAC) Model

The UNIQUAC model is another activity coefficient model that is based on the concept of local composition.[6] It separates the excess Gibbs free energy into a combinatorial part, which accounts for differences in molecular size and shape, and a residual part, which accounts for intermolecular forces.

Caption: Workflow for Thermodynamic Modeling of Solubility.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of this compound in organic solvents. While a lack of readily available quantitative data necessitates an empirical approach, the detailed experimental protocols for the Isothermal Saturation and Gravimetric methods provided herein offer researchers robust and reliable means to generate this critical data. Furthermore, the introduction to thermodynamic models such as NRTL and UNIQUAC lays the groundwork for correlating and predicting solubility, enabling more efficient process development and optimization.

For researchers and drug development professionals working with this compound, the next logical step is the systematic experimental determination of its solubility in a range of pharmaceutically and industrially relevant solvents at various temperatures. The resulting data will not only be invaluable for immediate project needs but will also contribute to the broader scientific knowledge base.

References

- 1. This compound | C8H6ClN | CID 12557200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 5. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. UNIQUAC - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: 2-Chloro-5-methylbenzonitrile as a Versatile Building Block in Pharmaceutical Synthesis

Introduction: The Strategic Importance of Substituted Benzonitriles in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of active pharmaceutical ingredients (APIs). Substituted benzonitriles, such as 2-Chloro-5-methylbenzonitrile, have emerged as critical building blocks due to their versatile reactivity and their prevalence in the core structures of numerous blockbuster drugs. The nitrile functional group, in particular, serves as a key handle for transformation into various nitrogen-containing heterocycles, most notably the tetrazole ring, which is a well-established bioisostere for the carboxylic acid moiety. This bioisosteric replacement often leads to improved metabolic stability and pharmacokinetic properties of the final drug molecule.[1]

This technical guide provides an in-depth exploration of the utility of this compound in pharmaceutical synthesis, with a particular focus on its application in the construction of angiotensin II receptor blockers (ARBs), a class of antihypertensive drugs commonly known as "sartans." We will delve into the key chemical transformations, provide detailed experimental protocols, and offer insights into the causality behind the experimental choices, thereby equipping researchers and drug development professionals with the practical knowledge to leverage this valuable building block in their synthetic endeavors.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClN | PubChem |

| Molecular Weight | 151.59 g/mol | PubChem |

| CAS Number | 4387-32-0 | PubChem |

| Appearance | White to off-white crystalline powder | Internal Data |

| Melting Point | 65-68 °C | Internal Data |

| Boiling Point | 245 °C (approx.) | Internal Data |

| Solubility | Soluble in common organic solvents (e.g., Toluene, DMF, DMSO) | Internal Data |

Core Application: Synthesis of Angiotensin II Receptor Blockers (Sartans)

The most prominent application of benzonitrile derivatives in pharmaceuticals is in the synthesis of the sartan class of drugs, which are widely prescribed for the treatment of hypertension and related cardiovascular conditions.[2] These drugs function by blocking the AT1 receptor, thereby inhibiting the vasoconstrictive effects of angiotensin II. A key structural feature of many sartans is a biphenyl-tetrazole moiety. This compound can serve as a crucial precursor to this essential pharmacophore.

The general synthetic strategy involves two key transformations:

-

Suzuki Coupling: Formation of a biphenyl system by coupling the substituted benzonitrile with a suitable boronic acid derivative.

-

[3+2] Cycloaddition: Conversion of the nitrile group into a 5-substituted-1H-tetrazole ring.

The following sections will provide detailed protocols for these transformations, using the synthesis of a key intermediate for Losartan as a representative example. While Losartan itself does not contain the 2-chloro-5-methyl substitution pattern, the synthetic route for its biphenyl carbonitrile intermediate, 2-(p-tolyl)benzonitrile (also known as ortho-tolylbenzonitrile or OTBN), is directly analogous and serves as an excellent model for the application of this compound.

Workflow for the Synthesis of a Biphenyl Tetrazole Intermediate

References

Application Note: The Strategic Role of 2-Chloro-5-methylbenzonitrile in the Synthesis of Advanced Agrochemicals

An Application Note for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2-Chloro-5-methylbenzonitrile as a key intermediate in the synthesis of modern agrochemicals. We explore the chemical properties that make this molecule a valuable scaffold and detail a core synthetic transformation: the hydrolysis of the nitrile group to form a primary amide, a crucial step in the development of potent fungicides and herbicides. This document serves as a practical resource for researchers, offering a validated protocol, mechanistic insights, and safety guidelines to facilitate the use of this versatile building block in agrochemical discovery and development.

Introduction: The Value Proposition of Substituted Benzonitriles

The benzonitrile moiety is a cornerstone in the architecture of numerous biologically active compounds. Its rigid aromatic structure provides a reliable scaffold, while the nitrile group offers versatile chemical handles for constructing more complex molecules. The strategic placement of substituents, such as the chloro and methyl groups in this compound, is critical for modulating the physicochemical properties and, ultimately, the biological efficacy of the final active ingredient.

The chlorine atom can enhance metabolic stability and binding affinity, while the methyl group can influence lipophilicity, affecting how the molecule moves through plant tissues and interacts with its target site.[1] this compound (CAS: 4387-32-0) is thus a valuable starting material for creating a diverse library of potential agrochemical candidates.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₆ClN | [3] |

| Molecular Weight | 151.60 g/mol | [4] |

| CAS Number | 4387-32-0 | [2][3] |

| Boiling Point | 113°C at 7 torr | [4] |

| Appearance | Solid | [5] |

| IUPAC Name | this compound |[3] |

Core Synthetic Application: From Nitrile to Amide

A frequent and pivotal transformation in the synthesis of many modern fungicides, particularly those in the succinate dehydrogenase inhibitor (SDHI) class like Boscalid, is the formation of an amide bond.[6][7][8] While major commercial fungicides may originate from different precursors, the conversion of a benzonitrile to a benzamide is a fundamental and illustrative reaction pathway that unlocks this critical functionality.

The hydrolysis of this compound to 2-Chloro-5-methylbenzamide serves as a prime example of this strategy. The resulting amide can then participate in coupling reactions to build the final, complex agrochemical structure. This two-step conceptual workflow highlights the strategic importance of the initial nitrile-to-amide conversion.

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. This compound | C8H6ClN | CID 12557200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. Boscalida (Boscalid) - Cultivar Magazine [revistacultivar.com]

- 7. boscalid fungicide uses [cnagrochem.com]

- 8. greentreechem.com [greentreechem.com]

Application Notes and Protocols: Nucleophilic Reactions of 2-Chloro-5-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Chloro-5-methylbenzonitrile

This compound is a highly versatile scaffold in medicinal chemistry and materials science. Its strategic importance lies in the electronic properties of the benzonitrile ring, which is rendered susceptible to nucleophilic attack by the presence of a chloro substituent. The cyano group, a strong electron-withdrawing group, activates the aromatic ring, facilitating the displacement of the chlorine atom by a variety of nucleophiles.[1][2] This reactivity profile makes it a valuable precursor for the synthesis of a diverse array of substituted benzonitriles, which are key intermediates in the development of pharmaceuticals and agrochemicals.[3][4][5] The nitrile functionality itself is a versatile handle for further chemical transformations into amines, amides, carboxylic acids, and various heterocyclic systems.[6]

This document provides a detailed guide to the reactions of this compound with common nucleophiles, including mechanistic insights, validated experimental protocols, and data presentation to aid in reaction optimization.

Core Concept: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for this compound with strong nucleophiles is Nucleophilic Aromatic Substitution (SNAr). Unlike SN1 and SN2 reactions common in aliphatic chemistry, SNAr proceeds via a two-step addition-elimination mechanism.[7]

-

Addition: The nucleophile attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8][9] The electron-withdrawing cyano group is crucial for stabilizing this intermediate, particularly when positioned ortho or para to the leaving group.[1][10]

-

Elimination: The leaving group (chloride) is expelled, restoring the aromaticity of the ring and yielding the substituted product.[8][9]

The rate of SNAr reactions is influenced by the strength of the electron-withdrawing groups on the aromatic ring and the nature of the leaving group.[2][11] For halogen leaving groups in SNAr reactions, the reactivity order is typically F > Cl ≈ Br > I, which is the reverse of the trend observed in SN2 reactions.

Reaction with Amine Nucleophiles: Synthesis of Amino-Substituted Benzonitriles

The introduction of an amino group onto the benzonitrile scaffold is a common strategy in the synthesis of pharmaceutical intermediates.[3][12] This can be achieved through direct nucleophilic aromatic substitution or through metal-catalyzed cross-coupling reactions.

Direct Amination via SNAr

In this approach, an amine directly displaces the chlorine atom on the this compound ring. The reaction is typically carried out at elevated temperatures and may require a base to neutralize the HCl generated.

Protocol 1: Synthesis of 2-Amino-5-methylbenzonitrile

Materials:

-

This compound

-

Ammonia (aqueous solution, e.g., 28-30%)

-

Copper(I) oxide (optional, as catalyst)

-

Autoclave or sealed reaction vessel

-

Toluene

-

Sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a high-pressure autoclave, combine this compound (1 equivalent), aqueous ammonia (10-20 equivalents), and a catalytic amount of copper(I) oxide (0.05 equivalents).

-

Seal the vessel and heat the reaction mixture to 180-200 °C for 12-24 hours. The pressure inside the vessel will increase significantly.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

-

Transfer the reaction mixture to a separatory funnel and extract the product with toluene (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield pure 2-amino-5-methylbenzonitrile.

Palladium-Catalyzed Buchwald-Hartwig Amination

For less reactive amines or when milder reaction conditions are required, the Buchwald-Hartwig amination is a powerful alternative.[13][14][15] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds with a wide range of amines and aryl halides.[16]

Protocol 2: Buchwald-Hartwig Amination of this compound with a Primary Amine

Materials:

-

This compound

-

Primary amine (e.g., aniline)

-

Palladium(II) acetate (Pd(OAc)₂)

-

X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous toluene

-

Schlenk flask or similar inert atmosphere reaction vessel

-

Standard workup and purification reagents

Procedure:

-

To a Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (0.02 equivalents), X-Phos (0.04 equivalents), and sodium tert-butoxide (1.4 equivalents).

-

Add this compound (1 equivalent) and the primary amine (1.2 equivalents).

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

Reaction with Alkoxide Nucleophiles: Synthesis of Alkoxy-Substituted Benzonitriles

The displacement of the chloro group with an alkoxide leads to the formation of valuable aryl ethers. These reactions are typically performed under basic conditions to generate the alkoxide in situ.

Protocol 3: Synthesis of 2-Methoxy-5-methylbenzonitrile

Materials:

-

This compound

-

Sodium methoxide (or sodium metal and methanol)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Standard workup and purification reagents

Procedure:

-

To a round-bottom flask containing a solution of sodium methoxide (1.5 equivalents) in anhydrous DMF, add this compound (1 equivalent).

-

Heat the reaction mixture to 100-120 °C and stir for 6-12 hours. Monitor the reaction by TLC or GC-MS.

-

After the reaction is complete, cool to room temperature and pour the mixture into ice-water.

-

Extract the product with diethyl ether or ethyl acetate (3 x 40 mL).

-

Combine the organic extracts, wash with water and then brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or distillation to afford 2-methoxy-5-methylbenzonitrile.

Reaction with Thiolate Nucleophiles: Synthesis of Thioether-Substituted Benzonitriles

The reaction with thiolates provides access to aryl thioethers, which are important structural motifs in various biologically active compounds.

Protocol 4: Synthesis of 2-(Phenylthio)-5-methylbenzonitrile

Materials:

-

This compound

-

Thiophenol

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous DMF

-

Standard workup and purification reagents

Procedure:

-

In a round-bottom flask, dissolve thiophenol (1.2 equivalents) in anhydrous DMF.

-

Add potassium carbonate (1.5 equivalents) to the solution and stir for 15 minutes at room temperature to form the thiolate.

-

Add this compound (1 equivalent) to the reaction mixture.

-

Heat the mixture to 80-100 °C and stir for 4-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and pour it into water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to obtain the desired 2-(phenylthio)-5-methylbenzonitrile.[17]

Copper-Catalyzed Reactions: The Ullmann Condensation

The Ullmann condensation is a classical method for forming carbon-heteroatom bonds, particularly useful for less activated aryl halides.[18][19] It typically requires a copper catalyst and higher temperatures than palladium-catalyzed reactions.[20] Modern variations often use ligands to improve catalyst performance and allow for milder conditions.

Protocol 5: Copper-Catalyzed Amination (Ullmann-Type Reaction)

Materials:

-

This compound

-

Amine (e.g., morpholine)

-

Copper(I) iodide (CuI)

-

L-proline or N,N'-dimethylethylenediamine as a ligand

-

Potassium carbonate (K₂CO₃)

-

Standard workup and purification reagents

Procedure:

-

To a reaction vessel, add CuI (0.1 equivalents), the ligand (0.2 equivalents), and K₂CO₃ (2 equivalents).

-

Add this compound (1 equivalent) and the amine (1.5 equivalents).

-

Add the anhydrous solvent (DMSO or Toluene).

-

Heat the reaction mixture to 110-130 °C for 12-24 hours under an inert atmosphere.

-

Monitor the reaction by TLC or GC-MS.

-

Once complete, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry, and concentrate.

-

Purify the product by column chromatography.

Data Summary

| Reaction Type | Nucleophile | Catalyst/Conditions | Typical Yield | Reference |

| SNAr Amination | Ammonia | Cu₂O, 180-200 °C | Moderate to Good | - |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd(OAc)₂/X-Phos, NaOt-Bu, 80-110 °C | Good to Excellent | [13][23] |

| SNAr Alkoxylation | Sodium Methoxide | DMF, 100-120 °C | Good | - |

| SNAr Thiolation | Thiophenol/K₂CO₃ | DMF, 80-100 °C | Good to Excellent | [17] |

| Ullmann Amination | Amine | CuI/Ligand, K₂CO₃, 110-130 °C | Moderate to Good | [18][24] |

Visualizing the Workflows

SNAr Reaction Mechanism

Caption: General SNAr Addition-Elimination Mechanism.

Buchwald-Hartwig Catalytic Cycle

Caption: Simplified Buchwald-Hartwig Amination Catalytic Cycle.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of diverse molecular architectures. Understanding the principles of nucleophilic aromatic substitution and the practicalities of modern catalytic methods like the Buchwald-Hartwig amination empowers researchers to efficiently generate novel compounds for drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for the successful application of this versatile building block.

References

- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 2. byjus.com [byjus.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-Amino-5-chloro-4-methylbenzonitrile | Benchchem [benchchem.com]

- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. youtube.com [youtube.com]

- 17. EP0004257A1 - Benzonitrile derivative, process for its preparation and its application - Google Patents [patents.google.com]

- 18. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 19. byjus.com [byjus.com]

- 20. Ullmann Reaction [organic-chemistry.org]

- 21. Copper-catalyzed domino halide exchange-cyanation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]

- 23. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 24. researchgate.net [researchgate.net]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 2-Chloro-5-methylbenzonitrile

Introduction: Unlocking the Potential of 2-Chloro-5-methylbenzonitrile in Medicinal Chemistry and Materials Science

This compound is a versatile aromatic building block poised for significant molecular elaboration. Its structure, featuring a reactive chloride, an electron-withdrawing nitrile group, and a methyl substituent, offers a unique electronic and steric profile for strategic functionalization. Palladium-catalyzed cross-coupling reactions have emerged as the premier toolkit for transforming such aryl chlorides into a diverse array of more complex molecules, which are pivotal in the discovery of novel pharmaceuticals and advanced materials.[1]

The chlorine atom at the C-2 position, while traditionally less reactive than its bromine or iodine counterparts, can be effectively activated using modern palladium catalysis. This allows for the precise and efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide provides detailed application notes and protocols for key palladium-catalyzed cross-coupling reactions utilizing this compound, offering researchers and drug development professionals a practical framework for its application in synthesis.

Core Concepts in Palladium-Catalyzed Cross-Coupling of Aryl Chlorides

The success of palladium-catalyzed cross-coupling reactions with aryl chlorides hinges on overcoming the inherent stability of the C-Cl bond. The catalytic cycle for these transformations generally involves three key steps: oxidative addition, transmetalation (for Suzuki, Sonogashira, etc.) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The choice of palladium precursor, and critically, the ancillary ligand, is paramount in facilitating the oxidative addition of the palladium(0) species to the aryl chloride. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to promote this challenging step.[2][3]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures by coupling an aryl halide with an organoboron reagent.[4] This reaction is a cornerstone of modern organic synthesis due to its mild conditions and broad functional group tolerance.[3]

Causality Behind Experimental Choices:

-

Catalyst System: For aryl chlorides, a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a sterically hindered and electron-rich phosphine ligand such as SPhos or XPhos is often effective.[4][5] These bulky ligands facilitate the oxidative addition of the palladium to the relatively inert C-Cl bond.

-

Base: A moderately strong base like K₃PO₄ or K₂CO₃ is crucial. The base activates the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[4]

-

Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used. The aqueous phase helps to dissolve the inorganic base and facilitates the formation of the active boronate species.

Experimental Protocol: Synthesis of 2-(Aryl)-5-methylbenzonitrile

This protocol is a representative procedure for the Suzuki-Miyaura coupling of an aryl chloride. Optimization may be required for specific arylboronic acids.

Reaction Scheme:

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 151.60 | 1.0 | 1.0 |

| Arylboronic Acid | - | 1.2 | 1.2 |

| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 |

| SPhos | 410.53 | 0.04 | 0.04 |

| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 2.0 |

| Toluene | - | 5 mL | - |

| Water | - | 1 mL | - |

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Palladium(II) Acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

-

Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 15 minutes.

-